2-(5-Norbornen-2-yl)methyl-1,3-dioxolane

Description

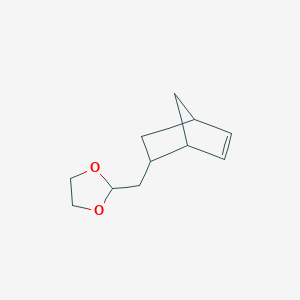

2-(5-Norbornen-2-yl)methyl-1,3-dioxolane is a bicyclic ether derivative featuring a 1,3-dioxolane ring substituted with a norbornenylmethyl group. The norbornene moiety (bicyclo[2.2.1]hept-2-ene) introduces steric bulk and π-electron density, influencing the compound’s reactivity and physical properties.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H16O2/c1-2-9-5-8(1)6-10(9)7-11-12-3-4-13-11/h1-2,8-11H,3-7H2 |

InChI Key |

LQBWCRUOTBACSI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)CC2CC3CC2C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) (CAS 31969-66-1)

- Structure: Contains a methoxy-substituted norbornene and a methoxymethyl group on the dioxolane ring.

- Key Differences: Additional methoxy groups enhance electron-donating capacity and solubility in polar solvents compared to the unsubstituted norbornenylmethyl group in the target compound.

- Applications : Likely used in asymmetric catalysis, similar to Ru(II) complexes with dioxolane ligands (e.g., ).

- Synthesis: Derived from bicyclic ketone intermediates, as seen in norbornene carboxylate synthesis .

2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane

- Structure: Features a bicyclo[2.2.2]octene system, which is less strained than norbornene.

- Key Differences : Reduced ring strain alters reactivity in cycloaddition reactions. The isopropyl group increases hydrophobicity.

- Applications: Potential monomer for low-polarity polymers or intermediates in fragrance chemistry .

Substituent Effects on Dioxolane Reactivity

2-Methyl-1,3-dioxolane (CAS 497-26-7)

2-Chloromethyl-1,3-dioxolane (CAS 2568-30-1)

- Structure : Chloromethyl substituent introduces electrophilic character.

- Key Differences: Enhanced reactivity in nucleophilic substitutions (e.g., forming neonicotinoid derivatives ).

- Safety: Classified as a flammable liquid (Hazard Class 3.2 ), unlike the non-halogenated target compound.

2-(4-Chloro-3-fluoro-phenoxy)methyl-1,3-dioxolane

- Structure : Aromatic substituent with halogen atoms.

- Key Differences : Electron-withdrawing groups reduce dioxolane ring stability but enable applications in agrochemicals .

Functional Group Comparisons

[(Trifluoromethyl)thio]methyl-1,3-dioxolane (Compound 20)

- Structure : Contains a -SCF₃ group.

- Key Differences: High electronegativity and lipophilicity make it suitable for medicinal chemistry, contrasting with the norbornenyl group’s use in catalysis .

2-Ethynyl-2-methyl-1,3-dioxolane

- Structure : Ethynyl group enables click chemistry (e.g., Huisgen cycloaddition).

- Key Differences: The alkyne’s linear geometry vs. norbornene’s bicyclic structure directs divergent reactivity profiles .

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituent | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| 2-(5-Norbornen-2-yl)methyl-1,3-dioxolane | C₁₁H₁₄O₂ | Not provided | Norbornenylmethyl | ~200–220 (estimated) | Catalysis, polymer chemistry |

| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | 497-26-7 | Methyl | 95 | Solvent, protecting group |

| 2-Chloromethyl-1,3-dioxolane | C₄H₇ClO₂ | 2568-30-1 | Chloromethyl | 150–160 | Agrochemical intermediates |

| 1,3-Dioxolane,2-(7,7-dimethoxy-3-methylbicyclo[2.2.1]hept-5-en-2-yl)-4-(methoxymethyl) | C₁₅H₂₄O₅ | 31969-66-1 | Methoxy-norbornene, methoxymethyl | >250 | Asymmetric catalysis |

Research Findings and Mechanistic Insights

- Hydrolysis Stability: The norbornenyl group’s steric bulk likely stabilizes this compound against hydrolysis compared to 2-methyl-1,3-dioxolane, which undergoes rapid A-1 hydrolysis .

- Catalytic Applications : Ru(II) complexes with dioxolane ligands (e.g., ) suggest that the target compound could act as a chiral ligand in asymmetric hydrogenation, leveraging its rigid bicyclic framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.